![molecular formula C18H17F3N2O4 B4067635 methyl 1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate](/img/structure/B4067635.png)
methyl 1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate
Übersicht
Beschreibung
Methyl 1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate is a useful research compound. Its molecular formula is C18H17F3N2O4 and its molecular weight is 382.3 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate is 382.11404151 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl 1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Methyl 1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate is utilized in various chemical syntheses. For instance, Zhu, Lan, and Kwon (2003) demonstrated its use in the phosphine-catalyzed [4 + 2] annulation for the synthesis of highly functionalized tetrahydropyridines, showcasing its versatility in organic chemistry (Zhu, Lan, & Kwon, 2003).
Chemical Properties and Reactions
- The compound has been involved in reactions leading to diverse chemical structures. For example, its reaction with trifluoroacetic anhydride and dichloromethane was studied by Ishibashi et al. (1985), leading to various pyrroline and pyrrolidine derivatives, which are crucial in medicinal chemistry (Ishibashi et al., 1985).
Application in Organic Synthesis
- Velikorodov, Kuanchalieva, and Ionova (2011) explored its application in the formation of pyrrol-3′-yloxindoles with a carbamate function, highlighting its role in the synthesis of complex organic molecules (Velikorodov, Kuanchalieva, & Ionova, 2011).
Synthesis of Pyrrole and Indole Derivatives
- The compound's reactivity has been key in synthesizing pyrrole and indole derivatives. Gilow, Brown, Copeland, and Kelly (1991) demonstrated its use in methylsulfenylation of pyrroles and indoles, contributing to the synthesis of a wide array of heterocyclic compounds (Gilow, Brown, Copeland, & Kelly, 1991).
Antimicrobial Applications
- Research by Domagala et al. (1988) indicates its potential in the synthesis of quinolone antibacterials, highlighting its significance in developing new antimicrobial agents (Domagala et al., 1988).
Medicinal Chemistry
- The compound's role in synthesizing cardiac tonics was demonstrated by Mosti et al. (1993), emphasizing its application in medicinal chemistry for developing novel therapeutic agents (Mosti et al., 1993).
Eigenschaften
IUPAC Name |
methyl 1-(2-oxo-2-pyrrolidin-1-ylethyl)-3-(2,2,2-trifluoroacetyl)indole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4/c1-27-17(26)11-4-5-12-13(16(25)18(19,20)21)9-23(14(12)8-11)10-15(24)22-6-2-3-7-22/h4-5,8-9H,2-3,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLRJFPLBJLPBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2CC(=O)N3CCCC3)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



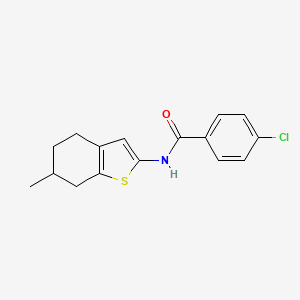
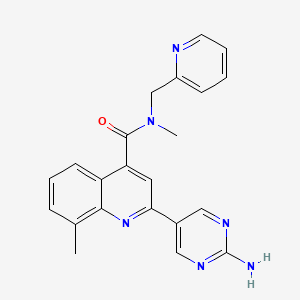

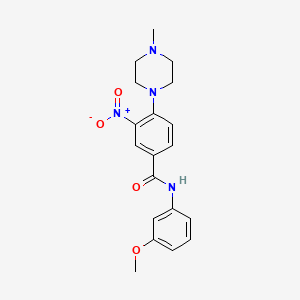
![methyl [4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-5-bromo-2-methoxyphenoxy]acetate](/img/structure/B4067587.png)
![2-amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4067595.png)
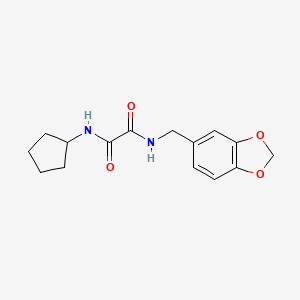
![3-{[(2-sec-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4067607.png)
![N-(4-butoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4067619.png)
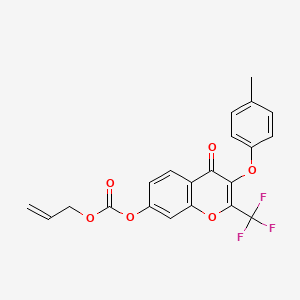
![ethyl 1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4067643.png)
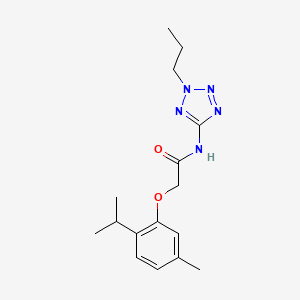
![N-[(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B4067649.png)
![1-cyclohexyl-N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4067659.png)